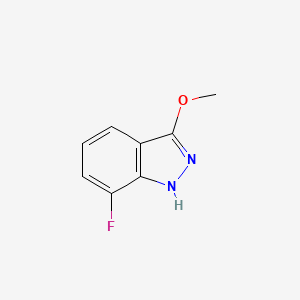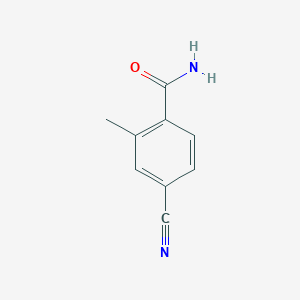![molecular formula C9H6N2O B11918584 2H-Isoxazolo[5,4-B]indole](/img/structure/B11918584.png)
2H-Isoxazolo[5,4-B]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Isoxazolo[5,4-B]indole is a heterocyclic compound that features both an isoxazole and an indole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules. The isoxazole ring is known for its presence in various pharmacologically active compounds, while the indole ring is a common motif in many natural products and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Isoxazolo[5,4-B]indole typically involves the construction of the isoxazole ring followed by its fusion with the indole system. One common method is the cycloaddition reaction, where an alkyne reacts with a nitrile oxide to form the isoxazole ring. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II) to enhance the regioselectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that minimize the use of toxic reagents and maximize yield. Metal-free synthetic strategies are also being explored to reduce costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 2H-Isoxazolo[5,4-B]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the isoxazole or indole rings, leading to different structural analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoxazole or indole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
2H-Isoxazolo[5,4-B]indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 2H-Isoxazolo[5,4-B]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The exact pathways and targets depend on the specific biological context and the structural modifications of the compound.
Vergleich Mit ähnlichen Verbindungen
Isoxazolo[5,4-B]pyridine: This compound shares the isoxazole ring but has a pyridine ring instead of an indole ring.
Indole-Isoxazole Hybrids: These compounds combine the indole and isoxazole rings in various configurations and are studied for their diverse biological activities.
Uniqueness: 2H-Isoxazolo[5,4-B]indole is unique due to its specific ring fusion, which imparts distinct chemical and biological properties. Its dual ring system allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
Eigenschaften
Molekularformel |
C9H6N2O |
|---|---|
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
4H-[1,2]oxazolo[5,4-b]indole |
InChI |
InChI=1S/C9H6N2O/c1-2-4-8-6(3-1)7-5-10-12-9(7)11-8/h1-5,11H |
InChI-Schlüssel |
IHOBKPNWPADOAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)ON=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Azaspiro[4.5]decan-8-amine](/img/structure/B11918598.png)




